molecular formula C19H20N2O7S B10826024 6JP4F7Kkx5 CAS No. 1025716-81-7

6JP4F7Kkx5

Cat. No.: B10826024
CAS No.: 1025716-81-7
M. Wt: 420.4 g/mol
InChI Key: MKAIHDAGQJQAHA-KRWDZBQOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMP-408 involves the formation of a dibenzofuranylsulfanamido-valine compound. The key steps in the synthetic route include:

  • Formation of the dibenzofuran core.
  • Introduction of the sulfonamide group.
  • Coupling with valine to form the final product.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and protection from light to maintain the stability of the compound .

Industrial Production Methods

Industrial production of MMP-408 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is often packaged under inert gas to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

MMP-408 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in MMP-408.

    Substitution: The sulfonamide and methoxycarbonylamino groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

MMP-408 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of matrix metalloproteinases.

    Biology: Investigated for its role in modulating inflammatory responses and tissue remodeling.

    Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix metalloproteinase activity, such as chronic obstructive pulmonary disease (COPD) and arthritis.

    Industry: Utilized in the development of new protease inhibitors for various applications.

Mechanism of Action

MMP-408 exerts its effects by selectively inhibiting the activity of matrix metalloproteinase-12. The compound targets the active site of the enzyme, which contains a zinc ion essential for its catalytic activity. By binding to this site, MMP-408 prevents the enzyme from degrading extracellular matrix components, thereby modulating processes such as inflammation and tissue remodeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MMP-408

MMP-408 is unique due to its high selectivity for matrix metalloproteinase-12 and its potent inhibitory activity. This selectivity reduces the likelihood of off-target effects, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

1025716-81-7

Molecular Formula

C19H20N2O7S

Molecular Weight

420.4 g/mol

IUPAC Name

(2S)-2-[[8-(methoxycarbonylamino)dibenzofuran-3-yl]sulfonylamino]-3-methylbutanoic acid

InChI

InChI=1S/C19H20N2O7S/c1-10(2)17(18(22)23)21-29(25,26)12-5-6-13-14-8-11(20-19(24)27-3)4-7-15(14)28-16(13)9-12/h4-10,17,21H,1-3H3,(H,20,24)(H,22,23)/t17-/m0/s1

InChI Key

MKAIHDAGQJQAHA-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC

Origin of Product

United States

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